molecular formula C13H15N3O2S B2677323 N-(cyanomethyl)-4-oxo-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}butanamide CAS No. 1444182-07-3

N-(cyanomethyl)-4-oxo-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}butanamide

Cat. No.: B2677323
CAS No.: 1444182-07-3
M. Wt: 277.34
InChI Key: DTXXHJMVPZFXFX-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-4-oxo-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}butanamide is a complex organic compound that features a thienopyridine core. Thienopyridines are known for their diverse biological activities and are often explored for their potential therapeutic applications. This compound, with its unique structure, is of significant interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-4-oxo-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}butanamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and stringent purification processes such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the thienopyridine core, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions can target the carbonyl groups, converting them into alcohols or amines under suitable conditions.

  • Substitution: : The cyanomethyl group can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(cyanomethyl)-4-oxo-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}butanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-4-oxo-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}butanamide involves its interaction with specific molecular targets. The thienopyridine core is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Thienopyridine Derivatives: Compounds like clopidogrel and prasugrel, which are used as antiplatelet agents.

    Pyridine Derivatives: Compounds such as pyridoxine (vitamin B6) and nicotinamide (vitamin B3).

Uniqueness

N-(cyanomethyl)-4-oxo-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}butanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its cyanomethyl and butanamide groups, in conjunction with the thienopyridine core, make it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-(cyanomethyl)-4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-4-oxobutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S/c14-5-6-15-12(17)1-2-13(18)16-7-3-11-10(9-16)4-8-19-11/h4,8H,1-3,6-7,9H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTXXHJMVPZFXFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC=C2)C(=O)CCC(=O)NCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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